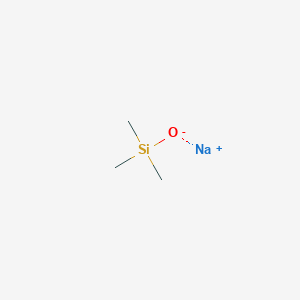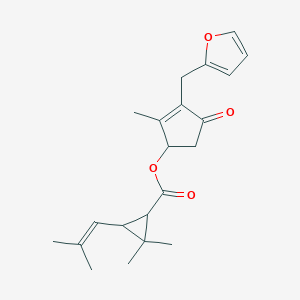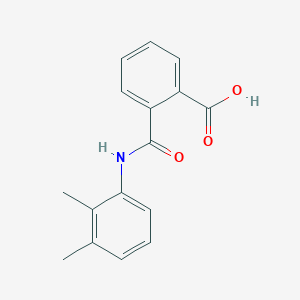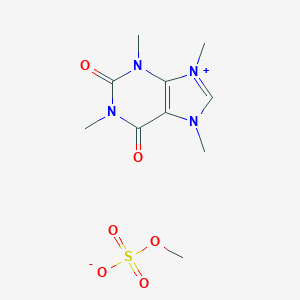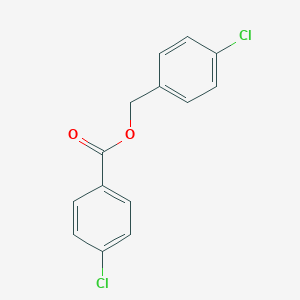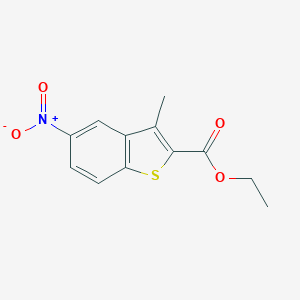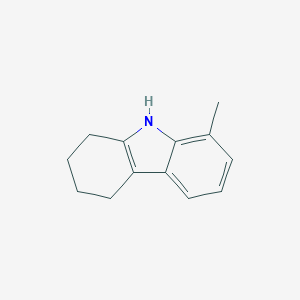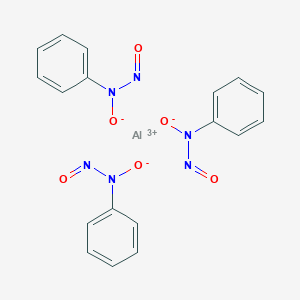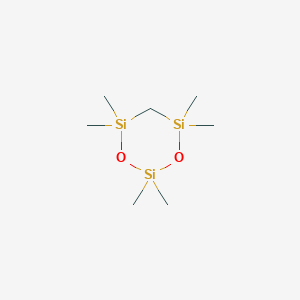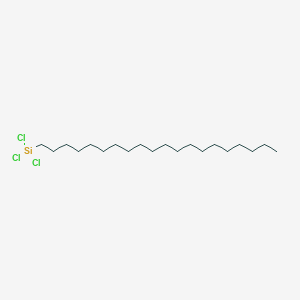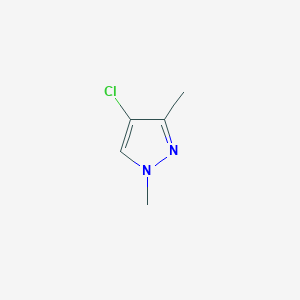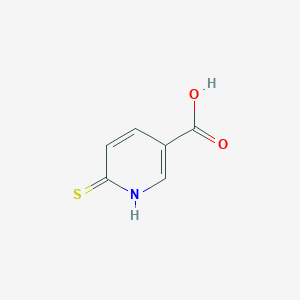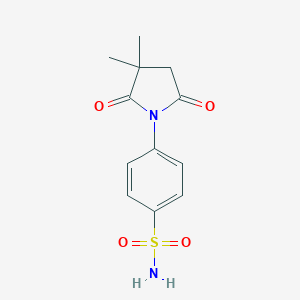
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the inhibition of enzymes that are essential for the survival and growth of microbes and cancer cells. It acts by binding to the active site of the enzyme and preventing it from carrying out its normal function. This results in the inhibition of cell growth and eventually leads to cell death.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microbes, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide in lab experiments has a number of advantages and limitations. One advantage is its broad spectrum of antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a wide range of microbes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer cell growth and development. However, one limitation is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for the study of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. One area of research is the development of new antibiotics that are based on the structure of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, anti-inflammatory properties, and potential use in the treatment of cancer and neurodegenerative diseases. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylsuccinimide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
17100-84-4 |
|---|---|
Nombre del producto |
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide |
Fórmula molecular |
C12H14N2O4S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
Clave InChI |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canónico |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Otros números CAS |
17100-84-4 |
Sinónimos |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
